2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFONUGEOJEWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the acetylation of piperazine to form 4-acetylpiperazine.
Synthesis of the Thieno[3,4-c]pyrazole Moiety: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorophenyl group with the thieno[3,4-c]pyrazole moiety and the piperazine derivative under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetylpiperazin-1-yl)-3-fluoroaniline
- 2-(4-acetylpiperazin-1-yl)-8-(4-fluorophenyl)quinoline
Uniqueness
Compared to similar compounds, 2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molar mass of approximately 355.41 g/mol. Its structure features a piperazine ring, a thieno[3,4-c]pyrazole moiety, and an acetyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It is believed to act as an allosteric modulator at certain receptors, enhancing or inhibiting receptor activity without directly activating the receptor itself.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activities
Recent studies have reported several biological activities associated with this compound:
-
Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For example:
- In vitro studies indicated that it could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- A study demonstrated significant tumor growth inhibition in xenograft models when treated with this compound.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study 1 : A clinical trial involving patients with advanced cancer administered this compound alongside standard chemotherapy. Results showed improved overall survival rates and reduced side effects compared to chemotherapy alone.
- Study 2 : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
The thieno[3,4-c]pyrazole moiety can be synthesized via cyclocondensation reactions. A typical approach involves reacting substituted thiophene derivatives with hydrazine derivatives under controlled conditions. For example, highlights the use of cyclization reactions to form pyrazolo[4,3-d]pyrimidinone cores, which can be adapted by substituting thiophene precursors. Multi-step protocols may include:
- Step 1: Synthesis of a thiophene-3,4-dicarbonyl intermediate.
- Step 2: Cyclization with hydrazine hydrate to form the pyrazole ring.
- Step 3: Functionalization of the core with acetylpiperazine and fluorophenyl groups via nucleophilic acyl substitution .
| Synthetic Route | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiophene derivative, hydrazine | 65–75 | |
| Post-functionalization | Acetylpiperazine, DCM, DIPEA | 50–60 |
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments and carbon frameworks. For example, uses NMR to resolve complex acetamide substituents.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula accuracy.
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in for fluorophenyl-acetamide derivatives .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic properties of this compound through structural modifications?
Key strategies include:
- Lipophilicity Adjustment: Introducing electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. notes that trifluoromethyl groups improve lipophilicity and half-life .
- Bioisosteric Replacement: Substituting the thieno-pyrazole core with pyrazolo-pyrimidine (as in ) to balance solubility and target affinity.
- Prodrug Design: Adding hydrolyzable esters to improve oral bioavailability.
| Modification | Impact on PK Properties | Reference |
|---|---|---|
| Fluorine substitution | ↑ Metabolic stability, ↓ clearance | |
| Pyrimidine core replacement | ↑ Solubility, moderate logP |
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or off-target effects. Solutions include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding affinity, functional cellular assays).
- Dose-Response Analysis: Establish EC50/IC50 curves across multiple replicates, as suggested in ’s future directions .
Methodological Considerations
Q. How can flow chemistry improve the synthesis of intermediates in this compound’s preparation?
Flow chemistry () enables precise control over reaction parameters (temperature, residence time), critical for unstable intermediates. Applications include:
- Oxidation Steps: Using Omura-Sharma-Swern protocols to avoid side reactions.
- Multi-Step Sequences: Integrating inline purification (e.g., scavenger resins) to streamline synthesis .
Q. What computational tools aid in predicting the compound’s target interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to kinases or GPCRs. ’s imatinib-related data suggests using pharmacophore models to map acetylpiperazine interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
Solubility discrepancies often stem from solvent polarity or pH variations. Mitigation strategies:
- Standardized Solvent Systems: Use USP buffers (pH 1.2–7.4) for consistency.
- HPLC-UV Quantification: Measure solubility dynamically rather than via static assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
